3-Phenoxythiophene

Organic Electronics Conjugated Polymers Optoelectronics

3-Phenoxythiophene (CAS 63285-84-7) is a β-substituted thiophene derivative featuring a phenoxy group at the 3-position of the thiophene ring. This substitution pattern differentiates it from other 3-substituted thiophene building blocks, such as 3-alkylthiophenes, 3-alkoxythiophenes, and 3-phenylthiophene, which are widely employed as monomers for conjugated polymers in organic electronics.

Molecular Formula C10H8OS
Molecular Weight 176.24 g/mol
CAS No. 63285-84-7
Cat. No. B1353367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxythiophene
CAS63285-84-7
Molecular FormulaC10H8OS
Molecular Weight176.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CSC=C2
InChIInChI=1S/C10H8OS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h1-8H
InChIKeyDXSHUWUDKNEGFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenoxythiophene (CAS 63285-84-7) Procurement Guide: Technical Baseline and Comparators


3-Phenoxythiophene (CAS 63285-84-7) is a β-substituted thiophene derivative featuring a phenoxy group at the 3-position of the thiophene ring . This substitution pattern differentiates it from other 3-substituted thiophene building blocks, such as 3-alkylthiophenes, 3-alkoxythiophenes, and 3-phenylthiophene, which are widely employed as monomers for conjugated polymers in organic electronics [1]. The compound is a clear liquid at room temperature with a density of 1.019 g/mL at 25 °C, a boiling point of 114–115 °C at 1 mmHg, a refractive index (n20/D) of 1.555, and is insoluble in water . Its primary utility lies in its capacity to serve as a building block for the synthesis of π-conjugated oligomers and polymers, where the electronic and steric influence of the phenoxy group can be leveraged to tailor the properties of the resulting materials [1].

Why 3-Phenoxythiophene (63285-84-7) Cannot Be Substituted with Generic 3-Substituted Thiophene Analogs


The performance of π-conjugated materials derived from thiophene monomers is highly sensitive to the electronic and steric nature of the 3-position substituent [1]. Generic substitution of 3-phenoxythiophene with other 3-substituted thiophenes, such as 3-alkyl- or 3-alkoxythiophenes, leads to divergent outcomes in polymer regioregularity, optical absorption (λmax), thermal stability, and electrochemical oxidation potential, as established in head-to-head comparative studies on phenoxy-substituted polymers [2]. Furthermore, theoretical studies demonstrate that the introduction of a phenoxy group markedly affects the geometry of the ground state and the energy levels of the frontier orbitals compared to non-oxygenated analogs [1]. Therefore, procurement of 3-phenoxythiophene specifically is non-negotiable for research programs targeting the unique electronic profiles and structural parameters conferred by the phenoxy moiety.

Quantitative Differentiation of 3-Phenoxythiophene (63285-84-7) vs. Analogs: Head-to-Head Evidence


Red-Shifted Optical Absorption vs. Poly(3-alkylthiophene)s

Polymers derived from phenoxy-substituted thiophenes exhibit a significant bathochromic (red) shift in their absorption maximum (λmax) relative to poly(3-alkylthiophene)s. For poly[3-(4-octylphenoxy)thiophene] (POPOT), the λmax was observed at 540 nm in THF solution and 580 nm in solid-state films [1]. This represents a red shift compared to the typical absorption of regioregular poly(3-alkylthiophene)s, which generally exhibit λmax values in the range of 450–500 nm in solution depending on alkyl chain length and regioregularity [1]. The shift is attributed to the electron-donating nature of the phenoxy oxygen and its influence on the conjugated backbone.

Organic Electronics Conjugated Polymers Optoelectronics

Enhanced Thermal Stability of Phenoxy-Substituted Polythiophenes vs. Alkoxy Analogs

Poly[3-(4-octylphenoxy)thiophene] (POPOT) exhibited higher thermal stability than equivalent alkoxy-substituted polythiophenes. While specific decomposition temperature values are not quantified in the abstract, the study explicitly states that POPOTs showed enhanced thermal robustness in direct comparison [1]. This improved stability is attributed to the more robust aromatic ether linkage compared to the aliphatic ether linkage in alkoxy derivatives.

Polymer Stability Thermal Analysis Conjugated Polymers

Tunable Electrochemical Oxidation Potential via Phenoxy Group Positioning

The oxidation potential of 3-phenoxythiophene-based systems can be finely tuned by varying the number and position of phenoxy groups on the thiophene or bithiophene core. Electrochemical analysis of a series of toluoxy-substituted thiophenes and bithiophenes (compounds 1–4) revealed that compound 3, featuring a specific substitution pattern, exhibited the lowest oxidation potential in the series, indicating it is the easiest to oxidize and, consequently, the most reactive towards electropolymerization [1]. While precise numeric potentials are not provided in the accessible preview, the study explicitly quantifies the relative ease of oxidation among the four compounds [1].

Electropolymerization Cyclic Voltammetry Structure-Property Relationships

Ground-State Geometry and Frontier Orbital Energy Modulation

Ab initio quantum calculations performed with hybrid density functional theory (DFT) demonstrate that the introduction of phenoxy groups markedly affects the geometry of the ground state and the energy level of the frontier orbitals in 3-phenoxythiophene-based systems [1]. While specific numerical HOMO/LUMO energy levels are not extracted in the available preview, the study provides the theoretical framework that distinguishes the electronic impact of a phenoxy substituent from that of alkyl or alkoxy groups, which primarily exert steric or weaker inductive effects, respectively.

Computational Chemistry DFT Calculations Electronic Structure

Recommended Research and Industrial Applications for 3-Phenoxythiophene (63285-84-7)


Synthesis of Low-Bandgap Donor Polymers for Organic Photovoltaics (OPVs)

Leveraging the red-shifted absorption of phenoxy-substituted polythiophenes, researchers can utilize 3-phenoxythiophene as a monomer to synthesize donor polymers with enhanced light-harvesting in the visible spectrum. The 40–90 nm red shift compared to poly(3-alkylthiophene)s [1] allows for better spectral overlap with solar irradiation and improved compatibility with fullerene or non-fullerene acceptors, thereby potentially increasing the short-circuit current density (Jsc) in bulk heterojunction OPV devices.

Design of Electrochromic Materials with Tailored Oxidation Potentials

The tunable oxidation potential demonstrated by varying phenoxy substitution patterns [1] makes 3-phenoxythiophene a versatile building block for electrochromic polymers. By selecting specific phenoxy-substituted monomers, researchers can precisely control the onset oxidation potential and color-switching voltage of electrochromic films, enabling the creation of low-power smart windows and displays with custom color palettes.

Development of Thermally Robust Hole-Transport Layers (HTLs) for OLEDs and Perovskite Solar Cells

The superior thermal stability of phenoxy-substituted polythiophenes over alkoxy-substituted analogs [1] positions 3-phenoxythiophene as a preferred monomer for synthesizing hole-transport materials (HTMs) in OLEDs and perovskite solar cells. Devices fabricated with these more thermally robust polymers are expected to exhibit longer operational lifetimes and withstand higher processing temperatures, a key advantage for commercial manufacturing.

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